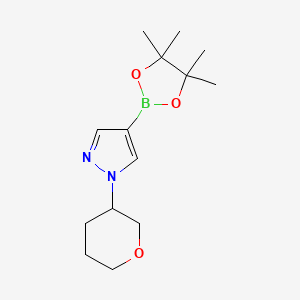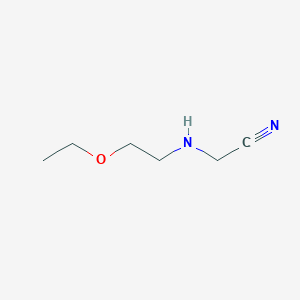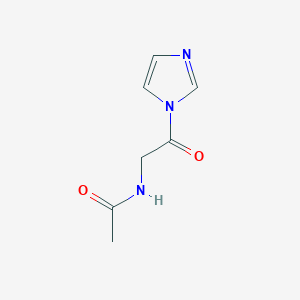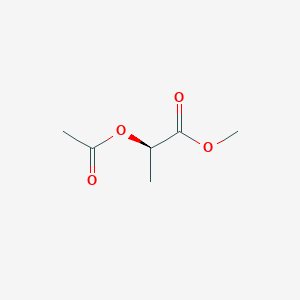![molecular formula C21H18N2O2 B12941891 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine CAS No. 906668-47-1](/img/structure/B12941891.png)
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . The reaction conditions often involve the use of solvents like dichlorobenzene and dichloroethane to achieve high yields under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmaceutical applications, including as an anxiolytic and hypnotic agent.
Imidazo[1,2-a]pyrimidine: Used in medicinal chemistry for its antiviral and antibacterial properties.
Imidazo[1,5-a]pyrazine: Explored for its potential in materials science and as a therapeutic agent.
Uniqueness
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine stands out due to its unique chemical structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and as a versatile scaffold in drug discovery .
Propriétés
Numéro CAS |
906668-47-1 |
|---|---|
Formule moléculaire |
C21H18N2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-10-6-15(7-11-17)20-19-5-3-4-14-23(19)21(22-20)16-8-12-18(25-2)13-9-16/h3-14H,1-2H3 |
Clé InChI |
LKVIIEJHFZIZIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)



![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)


![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)






